Purity Specification Advantage: 98% (Leyan) vs. 95–97% from Alternative Suppliers
The highest commercially available purity for 1-(pyrimidin-4-yl)piperidin-4-one is 98% (Leyan batch specification), compared to 97% (AKSci) and 95% (BenchChem, CymitQuimica) from alternative sources . For its regioisomer 1-(pyrimidin-5-yl)piperidin-4-one, only 95% purity is typically available, while 1-(pyrimidin-2-yl)piperidin-4-one is also specified at 95% . This 1–3% purity differential can be significant when the compound is used as a starting material in multistep syntheses where impurities propagate and reduce overall yield.
| Evidence Dimension | Minimum purity specification (commercial) |
|---|---|
| Target Compound Data | 98% (HPLC, Leyan) |
| Comparator Or Baseline | 97% (AKSci), 95% (BenchChem, CymitQuimica); 95% (1-(pyrimidin-5-yl)piperidin-4-one, AKSci); 95% (1-(pyrimidin-2-yl)piperidin-4-one, CymitQuimica) |
| Quantified Difference | +1% to +3% higher purity vs. alternatives |
| Conditions | Commercial supplier specification sheets; batch analysis basis |
Why This Matters
Higher starting purity directly reduces the burden of byproduct removal in multi-step synthetic sequences, which is critical for library synthesis where intermediate purification steps are minimized.
